molecular formula C20H26O B11844572 Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- CAS No. 873798-26-6

Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-

Cat. No.: B11844572
CAS No.: 873798-26-6
M. Wt: 282.4 g/mol
InChI Key: VCEGXKSLLYDDFU-UHFFFAOYSA-N
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Description

Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- is a ketone derivative featuring a naphthalene core substituted with two tert-butyl (1,1-dimethylethyl) groups at positions 3 and 6, and an acetyl group at position 1. Its molecular formula is C₂₀H₂₆O, with a molecular weight of 282.42 g/mol. The tert-butyl groups impart significant steric bulk and moderate electron-donating effects, influencing the compound’s physical properties and reactivity.

Properties

CAS No.

873798-26-6

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

1-(3,6-ditert-butylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C20H26O/c1-13(21)18-12-16(20(5,6)7)11-14-10-15(19(2,3)4)8-9-17(14)18/h8-12H,1-7H3

InChI Key

VCEGXKSLLYDDFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation of Naphthalene

Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃) is a classical method for introducing alkyl groups. However, naphthalene’s reactivity profile favors substitution at α-positions (1, 4, 5, 8), making 3,6-di-tert-butylnaphthalene difficult to access directly. Patent EP0196805A1 highlights that electron-donating substituents (e.g., methoxy) can enhance regioselectivity, but this approach requires subsequent functional group interconversion.

Directed ortho-Metalation (DoM) Strategies

A more controlled method involves using a directing group to steer tert-butyl installation. For example:

  • Sulfonation : Temporary introduction of a sulfonic acid group at position 1 directs tert-butyl groups to positions 3 and 6 via electrophilic substitution.

  • Nitration and Reduction : Nitration at position 1 followed by reduction to an amine (-NH₂) provides a directing group for subsequent alkylation.

Post-alkylation, the directing group is removed, and the acetyl moiety is introduced.

Regioselective Acylation at Position 1

Friedel-Crafts Acylation with Anhydrous HF

Patent EP0196805A1 demonstrates that anhydrous hydrogen fluoride (HF) serves as both a catalyst and solvent for highly regioselective acylation of substituted naphthalenes. For 3,6-di-tert-butylnaphthalene, HF facilitates acetyl group installation at position 1 with minimal isomerization.

Procedure :

  • Dissolve 3,6-di-tert-butylnaphthalene in anhydrous HF at 0–5°C.

  • Introduce acetyl chloride dropwise.

  • Stir for 4–6 hours, followed by quenching with ice water.

  • Extract with ethyl acetate and purify via column chromatography.

Yield : ~65–75% (theoretical), with >90% regioselectivity.

Alternative Acylation Catalysts

AlCl₃ in nitrobenzene or dichloromethane is a traditional Friedel-Crafts catalyst but often results in mixed isomers (e.g., acetylation at positions 1 and 4). Comparative studies indicate HF outperforms AlCl₃ in regiocontrol for sterically hindered substrates.

Multi-Step Synthesis via Halogen Intermediates

Bromination and Cross-Coupling

A palladium-catalyzed approach enables precise substitution:

  • Bromination : Treat 1-acetylnaphthalene with Br₂ in acetic acid to yield 1-acetyl-3,6-dibromonaphthalene.

  • Suzuki-Miyaura Coupling : React with tert-butylboronic acid under Pd(PPh₃)₄ catalysis to install tert-butyl groups.

Limitations : Low reactivity of tert-butylboronic acid due to steric bulk necessitates optimized conditions (elevated temperatures, polar solvents).

Grignard Reagent Alkylation

  • Lithiation : Use LDA (lithium diisopropylamide) to deprotonate 1-acetylnaphthalene at positions 3 and 6.

  • Alkylation : Quench with tert-butyl magnesium bromide to form the tert-butyl-substituted product.

Comparative Analysis of Methods

Method Key Steps Yield Regioselectivity Complexity
Friedel-Crafts + HFDirect acylation65–75%High (>90%)Moderate
Suzuki CouplingBromination, cross-coupling40–50%ModerateHigh
Directed MetalationDoM, alkylation, deprotection55–65%HighHigh

Practical Considerations and Optimization

  • Solvent Choice : Non-polar solvents (toluene, hexane) minimize side reactions during alkylation, while polar aprotic solvents (THF) enhance coupling reaction rates.

  • Temperature Control : Low temperatures (-10°C to 0°C) improve regioselectivity in Friedel-Crafts reactions.

  • Purification : Silica gel chromatography effectively separates isomers, while recrystallization in ethanol/water mixtures enhances purity .

Chemical Reactions Analysis

1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the tert-butyl groups.

    Common Reagents: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are commonly used.

    Major Products: The major products formed from these reactions include oxidized or reduced derivatives and substituted naphthalene compounds.

Scientific Research Applications

Chemical Properties and Structure

Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- has a complex molecular structure characterized by its naphthalene backbone with tert-butyl substituents. The compound's molecular formula is C18H22OC_{18}H_{22}O, and its molecular weight is approximately 270.37 g/mol. Its structure contributes to its unique properties, making it suitable for various applications.

Applications in Fragrance Production

One of the primary applications of Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- is in the fragrance industry. The compound is noted for its pleasant aroma and stability, making it an ideal candidate for use in perfumes and scented products.

  • Fragrance Profile : The compound exhibits a rich, woody scent that enhances the olfactory profile of personal care products.
  • Consumer Products : It is utilized in various consumer products such as soaps, detergents, and air fresheners due to its effective scent retention properties.

Chemical Synthesis

Ethanone derivatives are often used as intermediates in organic synthesis. The compound can undergo various chemical reactions to produce other valuable chemicals.

  • Synthetic Pathways : It can serve as a precursor in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
  • Reactivity : The presence of the ketone functional group allows for nucleophilic addition reactions, facilitating the formation of new carbon-carbon bonds.

Materials Science Applications

Recent studies have suggested potential applications of Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- in materials science.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as UV resistance.
  • Nanocomposites : Research indicates that incorporating this compound into nanocomposite materials can improve thermal stability and reduce flammability.

Case Study 1: Fragrance Stability Testing

A study conducted on the stability of Ethanone-based fragrances demonstrated that formulations containing Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- retained their aromatic properties over extended periods under various environmental conditions. This stability makes it a preferred choice for long-lasting fragrance applications.

Case Study 2: Synthesis of Complex Molecules

Research published in synthetic organic chemistry journals highlighted the successful use of Ethanone derivatives as intermediates in synthesizing biologically active compounds. These studies emphasize the versatility of Ethanone in creating new therapeutic agents.

Mechanism of Action

The mechanism by which 1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, influencing various biochemical pathways.

    Pathways Involved: It may modulate oxidative stress pathways, inhibit certain enzymes, or interact with DNA to exert its effects.

Comparison with Similar Compounds

Ethanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- (CAS 1756-31-6)

  • Structure : Phenyl ring with tert-butyl groups at positions 3 and 5 and an acetyl group at position 1.
  • Molecular Formula : C₁₆H₂₄O (MW: 232.36 g/mol).
  • Key Differences :
    • The phenyl core reduces steric bulk compared to the naphthalene system, lowering molecular weight by ~50 g/mol.
    • Symmetrical substitution (3,5-positions) may enhance crystallinity, whereas the 3,6-substitution on naphthalene introduces asymmetry.
  • Properties: Higher solubility in nonpolar solvents due to reduced aromatic surface area. Likely lower melting point than the naphthalene analog due to weaker π-π stacking.
  • Applications : Used as a stabilizer in polymers due to tert-butyl groups’ antioxidant properties .

9(10H)-Acridinone, 3,6-bis(1,1-dimethylethyl)- (CAS 1810004-91-1)

  • Structure: Acridinone heterocycle with tert-butyl groups at positions 3 and 6.
  • Molecular Formula: C₂₂H₂₉NO (MW: 323.48 g/mol).
  • Key Differences: Replacement of naphthalene with a nitrogen-containing acridinone ring introduces polarity and hydrogen-bonding capacity. The ketone is part of the heterocycle, altering electronic properties.
  • Properties: Higher melting point due to hydrogen bonding from the carbonyl group. Enhanced UV absorption due to conjugation in the acridinone system.
  • Applications: Potential use in optoelectronic materials or as a photosensitizer .

1-[4,5-bis(dimethylamino)naphthalen-1-yl]ethanone (CAS 111967-89-6)

  • Structure: Naphthalene with dimethylamino groups at positions 4 and 5 and an acetyl group at position 1.
  • Molecular Formula : C₁₆H₂₀N₂O (MW: 256.34 g/mol).
  • Key Differences: Dimethylamino groups are electron-rich, increasing solubility in polar solvents (e.g., ethanol, DMSO). Reduced steric hindrance compared to tert-butyl substituents.
  • Properties: Lower thermal stability due to weaker steric protection of the ketone.
  • Applications : Possible use in dye-sensitized solar cells or as a fluorophore .

1-(1-hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethanone (CAS 22649-07-6)

  • Structure : Naphthalene with hydroxyl, methoxy, and methyl groups, plus an acetyl group.
  • Molecular Formula : C₁₅H₁₆O₄ (MW: 260.28 g/mol).
  • Key Differences :
    • Polar substituents (hydroxy, methoxy) enable hydrogen bonding, increasing water solubility.
    • Methyl group adds minimal steric bulk compared to tert-butyl.
  • Properties :
    • Higher reactivity in electrophilic substitution due to activating hydroxyl groups.
    • Lower volatility than tert-butyl-substituted analogs.
  • Applications : Likely intermediate in pharmaceutical synthesis .

Research Findings and Implications

  • Steric Effects: The tert-butyl groups in the target compound hinder nucleophilic attack on the ketone, reducing reactivity compared to amino- or hydroxy-substituted analogs .
  • Thermal Stability: Bulky substituents enhance thermal stability, making the target compound suitable for high-temperature applications, unlike dimethylamino derivatives .
  • Solubility : The naphthalene core and tert-butyl groups render the target compound poorly soluble in water but compatible with hydrophobic matrices, contrasting with polar derivatives like CAS 22649-07-6 .

Biological Activity

Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- (CAS Number: 873798-26-6) is a compound with significant biological activity. This article reviews its properties, biological effects, and potential applications based on existing literature.

  • Molecular Formula : C20_{20}H26_{26}O
  • Molecular Weight : 282.42 g/mol
  • LogP : 5.637 (indicating high lipophilicity)

These properties suggest that the compound could interact effectively with biological membranes, influencing its bioavailability and pharmacokinetics.

Biological Activity

Ethanone derivatives, particularly those with bulky substituents like tert-butyl groups, often exhibit unique biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antioxidant Activity

Several studies have indicated that compounds similar to ethanone can exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Case Study : A study on related naphthalene derivatives showed that these compounds could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Antimicrobial Properties

Research has suggested that naphthalene derivatives possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Research Findings :

  • A comparative study demonstrated that ethanone derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values for similar compounds ranged from 50 to 200 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- has been studied for its potential as an enzyme inhibitor. Dihydrofolate reductase (DHFR), a target for various antimicrobial agents, has shown sensitivity to structural modifications in naphthalene derivatives.

Case Study : The inhibition kinetics of DHFR by structurally similar ethanones revealed competitive inhibition patterns with IC50_{50} values in the low micromolar range .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionCompetitive inhibition of DHFR

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where tert-butyl-substituted naphthalene derivatives react with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). A modified Nencki method (refluxing with glacial acetic acid and ZnCl₂) used for analogous naphthalene-derived ethanones is a viable approach .
  • Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
Reaction Parameters Conditions
CatalystZnCl₂ (fused)
SolventGlacial acetic acid
TemperatureReflux (~110–120°C)
Yield (analogous compounds)60–75%

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.3 ppm for ¹H; δ ~29–35 ppm for ¹³C) and ketone (δ ~2.6 ppm for CH₃CO; δ ~207 ppm for C=O) groups. Aromatic protons on naphthalene appear at δ ~7.0–8.5 ppm .
  • FT-IR : Strong C=O stretch at ~1680–1720 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 298 (C₂₀H₂₆O).
    • Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), X-ray diffraction resolves spatial arrangement of substituents.

Q. What safety protocols are critical for handling this compound?

  • Hazard Classification : Classified under UN1224 (liquid ketones), Hazard Class 3 (flammable liquid). Use explosion-proof equipment and avoid open flames .
  • PPE : Gloves (nitrile), lab coat, and goggles. Work in a fume hood.
  • Storage : In airtight containers, away from light and oxidizers, at ≤25°C .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence reactivity in catalytic applications?

  • Mechanistic Insight : The bulky tert-butyl groups at positions 3 and 6 create steric shielding, reducing electrophilic substitution reactivity at the naphthalene ring. This property can be exploited in selective functionalization studies. Computational DFT calculations (e.g., Gaussian 09) model steric effects on transition states .
  • Experimental Design : Compare reaction rates with/without tert-butyl groups using kinetic isotope effects or Hammett plots.

Q. What strategies mitigate decomposition during long-term storage?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) coupled with HPLC analysis identify degradation products (e.g., oxidation to carboxylic acids).
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or store under N₂. UV-Vis spectroscopy monitors photodegradation .

Q. Can this compound serve as a precursor for bioactive derivatives?

  • Functionalization Pathways :

  • Oxime Formation : React with hydroxylamine hydrochloride to form oximes, enhancing biological activity (e.g., antimicrobial properties observed in naphthalene oxime analogs) .

  • Schiff Bases : Condense with amines for potential anticancer or anti-inflammatory applications .

    • Biological Assays : Test derivatives against Gram-positive/-negative bacteria (MIC assays) or cancer cell lines (MTT assays).
    Derivative Biological Activity (Analog) Reference
    OximeAntimicrobial (MIC: 8–32 µg/mL)
    Hydroxynaphthalene conjugateAntioxidant (IC₅₀: 12 µM)

Contradictions and Limitations

  • Synthetic Yield Variability : Tert-butyl groups may hinder acylation efficiency, requiring excess acetyl chloride or prolonged reaction times .
  • Data Gaps : Limited direct toxicity data; extrapolate from structurally similar ketones (e.g., UN1224 guidelines) .

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